molecular formula C10H9NO B103922 3-Oxo-4-phenylbutanenitrile CAS No. 19212-27-2

3-Oxo-4-phenylbutanenitrile

Cat. No. B103922
CAS RN: 19212-27-2
M. Wt: 159.18 g/mol
InChI Key: MGPKTKXUWSVAMY-UHFFFAOYSA-N
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Description

3-Oxo-4-phenylbutanenitrile is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. While the provided papers do not directly discuss 3-Oxo-4-phenylbutanenitrile, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for a comprehensive analysis of 3-Oxo-4-phenylbutanenitrile.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding the potential synthetic routes for 3-Oxo-4-phenylbutanenitrile. For instance, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles is described as a facile and efficient method, suggesting that similar strategies could be employed for the synthesis of 3-Oxo-4-phenylbutanenitrile . Additionally, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate from related aminopropanenitrile compounds indicates that stereoselective reactions could be relevant for the synthesis of chiral derivatives of 3-Oxo-4-phenylbutanenitrile .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Oxo-4-phenylbutanenitrile has been studied using various spectroscopic techniques and theoretical calculations. For example, the novel compound 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile was characterized using FT-IR, UV-vis, and NMR spectroscopy, and its molecular conformation was analyzed using density functional theory (DFT) . These methods could be applied to 3-Oxo-4-phenylbutanenitrile to determine its molecular conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 3-Oxo-4-phenylbutanenitrile has been explored in various contexts. For instance, the oxidative cyclization mentioned earlier involves the oxidation of an aniline moiety, which could be a relevant reaction for modifying the structure of 3-Oxo-4-phenylbutanenitrile . Moreover, the synthesis of heme oxygenase inhibitors from 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes suggests that 3-Oxo-4-phenylbutanenitrile could potentially undergo similar transformations to yield biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-Oxo-4-phenylbutanenitrile have been investigated through experimental and theoretical analyses. The study of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile revealed insights into its spectroscopic properties, dipole moment, polarizability, and hyperpolarizability, indicating its potential as a nonlinear optical material . These properties are crucial for understanding the behavior of 3-Oxo-4-phenylbutanenitrile in various environments and could guide the development of new materials or pharmaceuticals.

Scientific Research Applications

1. Chemical Synthesis and Transformation 3-Oxo-4-phenylbutanenitrile is involved in various chemical synthesis and transformation processes. For instance, it is utilized in the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. This process features nucleophilic intramolecular cyclization and aniline moiety oxidation, enhancing yields and expanding reaction scope (Aksenov et al., 2022). Additionally, it's used in synthesizing compounds like 3-Benzyl-1-(3-nitro­phenyl­sulfon­yl)-1H-pyrazol-5-amine through reactions with other chemical agents, showcasing its versatility in chemical synthesis (Bai & Du, 2006).

2. Pharmacology and Biochemistry In pharmacological research, 3-Oxo-4-phenylbutanenitrile derivatives have been studied for their biological activity. CoA adducts of 4-Oxo-4-Phenylbut-2-enoates, derived from this compound, act as inhibitors of MenB from the M. tuberculosis menaquinone biosynthesis pathway. These inhibitors interact with the MenB oxyanion hole, a crucial structural motif, showcasing potential in drug design and antibacterial applications (Li et al., 2011).

3. Material Science and Engineering The compound's derivatives are also significant in material science. For instance, the synthesis of dialkyl 2-(1-cyano-2-oxo-1-phenyl-alkyl)-3-(triphenyl-λ5-phosphanyliden)-succinates from 3-Oxo-2-phenyl-butanenitrile or 3-oxo-2-phenyl-pentanenitrile has been documented. These reactions yield highly-functionalized salt-free ylides with various applications in material science (Yavari et al., 2004).

4. Catalysis and Reaction Mechanisms Furthermore, this chemical plays a crucial role in understanding reaction mechanisms and catalysis. Studies involving its derivatives help elucidate kinetics and mechanisms, such as in the oxidation of substituted 4-oxo-4-arylbutanoic acids. These studies provide insights into reaction kinetics, molecular interactions, and the development of more efficient catalytic processes (Manjari & Reddy, 2011).

Safety And Hazards

The safety information for 3-Oxo-4-phenylbutanenitrile indicates that it has some hazards associated with it . The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305+351+338, and P302+352 .

properties

IUPAC Name

3-oxo-4-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPKTKXUWSVAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340223
Record name 3-Oxo-4-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-4-phenylbutanenitrile

CAS RN

19212-27-2
Record name 3-Oxo-4-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 2-liter flask provided with a thermometer, stirrer, dropping funnel and reflux condenser 600 ml of absolute alcohol are treated portionwise while stirring with 30 g of sodium metal and the mixture is held at reflux temperature until the metal has dissolved. Within 0.5 hour there is added dropwise to the boiling solution a mixture of 117.2 g of benzyl cyanide and 153.2 g of ethyl propionate and the mixture is heated for a further 3 hours. The alcohol is then distilled off and there are added 300 ml of toluene, followed by 250 ml of ice/water. The aqueous phase is separated, washed with 300 ml of toluene and then 540 g of 96% sulphuric acid are added. The mixture is held at reflux temperature until the evolution of carbon dioxide ceases, cooled, diluted with 250 ml of ice/water and extracted with two 300 ml portions of toluene. The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water, dried over sodium sulphate and evaporated. Distillation gives 79 g of ethyl benzyl ketone of boiling point 69° C./3 mmHg; nD20 =1.5109; yield 53%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
117.2 g
Type
reactant
Reaction Step Two
Quantity
153.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Bai, YF Du - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
… The title compound was synthesized by the reaction of 3-oxo-4-phenylbutanenitrile (1.25 mmol) and 4-nitrobenzenesulfonohydrazide (1.25 mmol) in glacial acetic acid (5 ml) was stirred …
Number of citations: 3 scripts.iucr.org
D Ruiz, J Giussi, A Albesa, M Schiavoni… - … Acta Part A: Molecular …, 2010 - Elsevier
… mass spectrum for 2-methyl-3-oxo-4-phenylbutanenitrile (III). … Mass spectrum of 2-methyl-3-oxo-4-phenylbutanenitrile (III). … for 2-(4-methoxyphenyl)-3-oxo-4-phenylbutanenitrile (V). …
Number of citations: 6 www.sciencedirect.com
SV Chepyshev, BR Pitta, SR Vangala… - … A European Journal, 2018 - Wiley Online Library
… After some optimization, the dianion derived from 3-oxo-4-phenylbutanenitrile (6 a)13 was found to be readily generated with two equivalents of a metal amide base. Deprotonation with …
MT Jensen, M Juhl, DU Nielsen… - The Journal of …, 2016 - ACS Publications
A three-component coupling protocol has been developed for the generation of 3-oxo-3-(hetero)arylpropanenitriles via a carbonylative palladium-catalyzed α-arylation of tert-butyl 2-…
Number of citations: 21 pubs.acs.org
R Barhdadi, J Gal, M Heintz, M Troupel, J Périchon - Tetrahedron, 1993 - Elsevier
An electrochemical alternative to classical cyanomethylation is possible by using electrogenerated bases (EGBs), obtained by electroreduction of aryl halides in an undivided cell fitted …
Number of citations: 29 www.sciencedirect.com
M Phathutshedzo - wiredspace.wits.ac.za
… The crude product was purified by a silica gel column chromatography yieldings 3-oxo-4phenylbutanenitrile 49a (0.61 g, 78%) and was isolated as red-brown crystalline solid. Rf (30% …
Number of citations: 2 wiredspace.wits.ac.za
M Weitman, A Nudelman - Arkivoc, 2008 - pdfs.semanticscholar.org
… 4-Bromo-3-oxo-4-phenylbutanenitrile (8). A mixture of 5c10 (0.14 g, 0.85 mmol) and CuBr2 (0.2 g, 0.85 mmol) in anhydrous EtOAc (20 mL) was heated to reflux for 3.5 h. The mixture …
Number of citations: 4 pdfs.semanticscholar.org
M Zhou - 2010 - digitalcommons.usf.edu
Protein-protein interactions are key to several biological processes that facilitate signal transduction and many other processes. These interactions are involved in pathways that are …
Number of citations: 2 digitalcommons.usf.edu
HM Gaber, ZA Muhammad, SM Gomha… - Current Organic …, 2017 - ingentaconnect.com
… Aminoformylation of 3-oxo-4-phenylbutanenitrile (112) with DMF-DMA under stirring at room temperature for six hours led to the analogous dimethylaminomethylidene derivative 113 (…
Number of citations: 14 www.ingentaconnect.com
L Anderson - 2009 - digitalcommons.usf.edu
The most common secondary structure of proteins is the alpha-helix. The alpha-helix can be involved in various protein-protein interactions (PPIs) through the recognition of three or …
Number of citations: 5 digitalcommons.usf.edu

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